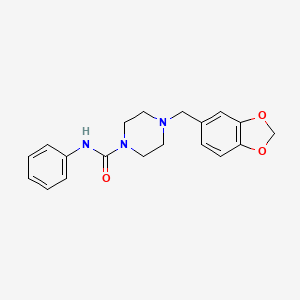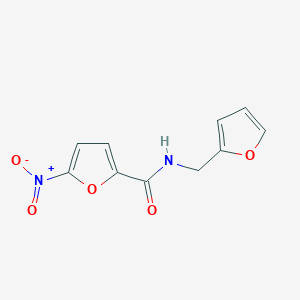![molecular formula C13H11N3O3S B5553881 N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5553881.png)
N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide" is a compound involved in various chemical syntheses and studies. While specific literature directly addressing this compound is limited, various studies on similar hydrazide compounds and their derivatives provide insights into their general properties and applications.
Synthesis Analysis
Hydrazide compounds are typically synthesized through condensation reactions involving aldehydes or ketones with hydrazides. For example, a study by Zhu et al. (2012) discussed the preparation of a similar compound, C15H13N3O5, using a condensation reaction in methanol (Zhao-Fu Zhu, Li Shao, & Xi-hai Shen, 2012).
Molecular Structure Analysis
The molecular structure of hydrazide compounds often features specific angles and bonds that determine their properties. For instance, Zhu et al. (2012) described the dihedral angle in a similar compound, highlighting the significance of molecular geometry in such compounds (Zhao-Fu Zhu, Li Shao, & Xi-hai Shen, 2012).
Chemical Reactions and Properties
Hydrazide compounds are known for participating in various chemical reactions, including condensation and complexation. Fang et al. (2007) synthesized a Ni(II) complex using a similar hydrazide compound, indicating the versatility of these compounds in forming metal complexes (L. Fang, 2007).
Physical Properties Analysis
The physical properties of hydrazide compounds can be deduced from their crystalline structure and intermolecular interactions. For example, Mao et al. (2010) described the crystal structure and hydrogen bonding in a similar compound, which can infer the physical stability and solubility (F. Mao & Chunxue Dai, 2010).
Chemical Properties Analysis
The chemical properties of hydrazide compounds are largely influenced by their functional groups and molecular structure. The reactivity of such compounds can be inferred from studies like that of Myers et al. (1997), which discuss the synthesis of different compounds using related reagents (A. Myers, B. Zheng, & M. Movassaghi, 1997).
Applications De Recherche Scientifique
Antihypertensive Activity
Compounds synthesized from related hydrazides have shown potential in pharmacology, particularly as antihypertensive agents. For instance, a study involving the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases, derived from similar compounds, demonstrated good antihypertensive α-blocking activity with low toxicity. These findings suggest that derivatives of "N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide" might also hold potential in the development of antihypertensive drugs due to the structural similarities and pharmacological activities observed (Abdel-Wahab et al., 2008).
Nonlinear Optical Properties
Research into the nonlinear optical properties of hydrazones, including those structurally related to "N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide," has uncovered potential applications in optical device technologies. Studies indicate that these compounds can exhibit significant nonlinear absorption and refractive indices, making them suitable candidates for use in optical limiters and switches. This suggests that derivatives of "N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide" could be explored for their optical properties and potential applications in advanced optical technologies (Naseema et al., 2010).
Synthesis and Reagent Applications
The compound and its derivatives find applications in synthetic chemistry as reagents. For instance, o-Nitrobenzenesulfonylhydrazide, a compound with structural similarities, has been utilized in the synthesis of allenes, the reductive transposition of allylic alcohols, and the deoxygenation of unhindered alcohols. These applications underscore the utility of such compounds in facilitating various chemical transformations, suggesting that "N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide" could also serve as a valuable reagent in organic synthesis (Myers et al., 1997).
Antimicrobial and Cytotoxic Properties
Compounds related to "N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide" have been studied for their antimicrobial and cytotoxic properties. For example, the synthesis of 1,3,4-oxadiazoles and thiadiazoles derived from similar hydrazides has shown significant cytotoxic properties and antimicrobial activities. This research area opens up possibilities for the use of "N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide" derivatives in developing new antimicrobial agents and exploring their cytotoxic effects for potential therapeutic applications (Mutchu et al., 2018).
Antituberculosis Activity
The structural framework of "N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide" and its analogs has been explored for antituberculosis activity. Synthesis and characterization of novel hydrazide-hydrazones based on this structure have shown promising results against Mycobacterium tuberculosis, indicating the potential of these compounds in antituberculosis drug development. This highlights the importance of further research into the antituberculosis properties of these compounds and their derivatives (Koçyiğit-Kaymakçioğlu et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-9-5-6-20-12(9)8-14-15-13(17)10-3-2-4-11(7-10)16(18)19/h2-8H,1H3,(H,15,17)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQAWGBFMHSFHC-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-methylthiophen-2-yl)methylidene]-3-nitrobenzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B5553799.png)


![2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5553828.png)
![(4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553842.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5553848.png)


![2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5553874.png)
![N-(3-chloro-4-methylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5553889.png)


![5-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-N-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5553901.png)
